molecular formula C10H7FN4 B13758993 1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile

1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile

Cat. No.: B13758993
M. Wt: 202.19 g/mol
InChI Key: GJABAFNWMRXFCZ-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile is a chemical compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Value: As part of the 5-aminopyrazole class, this compound serves as a key synthetic intermediate for constructing complex heterocyclic systems . Pyrazole and aminopyrazole derivatives are widely investigated in medicinal chemistry for their diverse biological activities, which include potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents . The presence of both an aminophenyl moiety and a fluorine atom on the pyrazole core may influence the compound's electronic properties and its ability to interact with biological targets, such as various enzyme families including kinases . Handling and Storage: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is for lab use by qualified professionals.

Properties

Molecular Formula

C10H7FN4

Molecular Weight

202.19 g/mol

IUPAC Name

1-(2-aminophenyl)-5-fluoropyrazole-4-carbonitrile

InChI

InChI=1S/C10H7FN4/c11-10-7(5-12)6-14-15(10)9-4-2-1-3-8(9)13/h1-4,6H,13H2

InChI Key

GJABAFNWMRXFCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)N2C(=C(C=N2)C#N)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis typically involves the formation of the pyrazole ring via cyclization reactions using aryl hydrazines and malononitrile derivatives, followed by selective substitution to introduce the fluorine atom and the 2-aminophenyl group. The key step is the cyclization of aryl hydrazines with (ethoxymethylene)malononitrile or related intermediates under reflux conditions in suitable solvents.

Michael-Type Addition and Cyclization

A highly selective and efficient method involves the Michael-type addition of aryl hydrazines to (ethoxymethylene)malononitrile, which leads to the formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as exclusive products. This method has been demonstrated with various substituted aryl hydrazines, including fluorinated derivatives, which is directly relevant for synthesizing this compound.

Reaction Scheme:

  • (Ethoxymethylene)malononitrile (1) reacts with 2-aminophenyl hydrazine (a substituted aryl hydrazine) (2) in ethanol or trifluoroethanol under reflux.
  • The nucleophilic amino group of the hydrazine adds to the β-carbon of the malononitrile derivative.
  • Subsequent elimination of ethanol and intramolecular cyclization forms the pyrazole ring.
  • The reaction proceeds with high regioselectivity, yielding the 5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile (3) without formation of regioisomers or uncyclized hydrazides.

General Procedure:

  • Dissolve the aryl hydrazine (1.2 mmol) in absolute ethanol or trifluoroethanol (2 mL).
  • Add (ethoxymethylene)malononitrile (1 mmol) slowly to the solution under stirring.
  • Reflux the mixture under nitrogen atmosphere for 0.5 to 4 hours depending on the aryl hydrazine.
  • Cool the reaction mixture and purify the crude product by column chromatography using hexane/ethyl acetate gradient.

Solvent Selection and Reaction Conditions

  • Solvent Effect: The choice of solvent significantly affects the yield and rate of reaction. Trifluoroethanol (TFE) and ethanol have been found to give the best yields and reaction rates.
  • Temperature: Reflux conditions are typically employed to ensure complete reaction.
  • Atmosphere: Nitrogen atmosphere is used to prevent oxidation and side reactions.
Entry Solvent Reaction Time Yield (%) Notes
1 Trifluoroethanol 0.5 h 84 Highest yield for phenylhydrazine
2 Ethanol 4 h 47-68 Good yields for substituted hydrazines
3 Methanol 4 h Moderate Lower yield than EtOH and TFE
4 Tetrahydrofuran 4 h Low Slow reaction, low yield

Table 1: Effect of solvent on the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles

Yield and Purification

  • The yields for various substituted aryl hydrazines range from 47% to 93%, depending on the substituent and reaction conditions.
  • Purification is typically achieved by silica gel column chromatography using a hexane/ethyl acetate gradient.
  • The products are isolated as solid compounds and characterized by NMR (1H, 13C, 19F), mass spectrometry, and other spectroscopic techniques.

Mechanistic Insights

The proposed mechanism involves:

  • Michael Addition: The nucleophilic amino group of the aryl hydrazine attacks the β-carbon of (ethoxymethylene)malononitrile.
  • Elimination: Ethanol is eliminated, forming an alkylidene hydrazide intermediate.
  • Cyclization: Intramolecular nucleophilic attack of the second amine on the nitrile carbon leads to ring closure forming the pyrazole imine.
  • Aromatization: Final aromatization yields the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile product.

This pathway explains the high regioselectivity and the absence of other regioisomers or uncyclized hydrazides in the reaction mixture.

Data Summary Table for this compound

Parameter Data
Molecular Formula C10H7FN4
Molecular Weight 202.19 g/mol
IUPAC Name 1-(2-aminophenyl)-5-fluoropyrazole-4-carbonitrile
CAS Number 1269291-53-3
InChI InChI=1S/C10H7FN4/c11-10-7(5-12)6-14-15(10)9-4-2-1-3-8(9)13/h1-4,6H,13H2
SMILES C1=CC=C(C(=C1)N)N2C(=C(C=N2)C#N)F
Typical Yield 47% - 84% (depending on conditions)
Typical Solvent Ethanol or trifluoroethanol
Reaction Temperature Reflux (~78 °C for ethanol)
Reaction Time 0.5 - 4 hours

Chemical Reactions Analysis

Amino Group Reactivity

The exocyclic amino group participates in:

  • Acylation : Reaction with acylating agents (e.g., acetyl chloride) to form amides or ureas.

  • Alkylation : Treatment with alkyl halides to generate N-alkyl derivatives.

  • Condensation : Reaction with carbonyl compounds (e.g., ketones) to form Schiff bases or heterocycles .

Cyano Group Reactivity

The cyano group undergoes:

  • Nucleophilic substitution : Hydrolysis to amide or carboxylic acid derivatives under acidic/basic conditions .

  • Addition reactions : Reaction with Grignard reagents or organometallics to form imino derivatives.

Fluoro Substituent Effects

The fluorine atom enhances electron withdrawal, influencing reactivity:

  • Electrophilic substitution : Fluoro groups direct reactions to specific positions on the aromatic ring.

  • Hydrogen bonding : Facilitates interactions in biological systems.

Biological Target Interactions

The amino and cyano groups enable binding to enzymes/receptors via:

  • Hydrogen bonding (aminophenyl group).

  • π-Stacking (fluorophenyl moiety).

  • Metal coordination (cyano group).

Challenges and Considerations

  • Regioselectivity : Fluoro substitution may alter reaction pathways compared to chloro or nitro analogs .

  • Stability : Amino groups require protection under acidic conditions to avoid side reactions .

References

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile. It has been evaluated against various cancer cell lines, demonstrating promising results.

Cell Line IC50 (μM) Activity
HeLa (cervical cancer)0.126Excellent
SMMC-7721 (liver)0.071Excellent
K562 (leukemia)0.164Excellent
MCF-7 (breast cancer)4.4Moderate

In a study evaluating multiple derivatives, this compound showed a growth inhibition rate of 55.75% against melanoma cell lines, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The mechanism is believed to involve the disruption of microbial cell membranes, although further studies are necessary to elucidate the exact pathways involved .

Neuropharmacological Effects

Emerging studies suggest that derivatives of this compound may possess neuroprotective effects. Preliminary research indicates potential benefits in treating neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be achieved through various chemical reactions, including cyclization and substitution reactions involving pyrazole derivatives. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.

Key Findings in SAR Studies

  • Substituent Effects : Electron-withdrawing groups enhance anticancer activity, while electron-donating groups tend to reduce potency.
  • Linker Variations : The nature of the linker between the pyrazole core and substituents significantly affects biological activity.
  • Aromatic Systems : The presence of unsubstituted aromatic rings has shown higher efficacy compared to substituted ones .

Case Study: Anticancer Evaluation

A recent study evaluated a series of pyrazole derivatives, including this compound, against a panel of cancer cell lines. The results indicated that this compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin, particularly in inhibiting tumor growth in vitro .

Case Study: Antimicrobial Testing

In another investigation focused on antimicrobial efficacy, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound displayed significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the fluorine atom and the carbonitrile group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares substituents at the pyrazole 1-position and their effects:

Compound Name 1-Position Substituent 5-Position Key Features
Target Compound 2-Aminophenyl F Amino group enables H-bonding
5-Amino-1-(2,4-difluorophenyl)-...-carbonitrile 2,4-Difluorophenyl NH₂ Higher lipophilicity; Mp 190–191°C
5-Fluoro-1-(4-fluorophenyl)-...-carbonitrile 4-Fluorophenyl F Lower MW (205.16); no amino group
1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-... 2,4-Dichlorophenyl + nitro NH₂ Intramolecular N–H⋯O H-bonding
5-Amino-1-(p-tolyl)-...-carbonitrile p-Tolyl (CH₃C₆H₄) NH₂ Electron-donating methyl group

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl) increase stability and melting points (e.g., 190–191°C for 2,4-difluorophenyl analog) .
  • Amino groups (e.g., 2-aminophenyl) facilitate intramolecular H-bonding, improving crystallinity .

Trends :

  • Ionic liquid solvents (e.g., [bmim][BF₄]) improve reaction efficiency and yields .
  • Lithium hydroxide in DMSO facilitates nucleophilic substitutions for nitroanilino derivatives .

Physical and Chemical Properties

Property Target Compound 2,4-Difluorophenyl Analog 4-Fluorophenyl Analog
Molecular Weight ~220* 220.18 205.16
Melting Point (°C) Not reported 190–191 Not reported
Boiling Point (°C) Not reported 386.9±42.0 Not reported
Solubility Likely low (crystalline) Low (precipitates in water) Low

*Estimated based on formula (C₁₀H₇F₂N₄).

Insights :

  • Fluorinated phenyl groups increase thermal stability (higher boiling points) .
  • Crystallinity is influenced by H-bonding; the 2-aminophenyl group may enhance this property .

Critical Analysis :

  • Nitroanilino derivatives show antimicrobial activity due to electron-deficient aromatic systems .
  • Amino groups (as in the target compound) may improve target binding in kinase inhibitors via H-bond donor/acceptor interactions .

Biological Activity

1-(2-Aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile, with a CAS number of 1269291-53-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C10H7FN4
  • Molecular Weight : 199.21 g/mol
  • Rotatable Bond Count : 1
  • Exact Mass : 199.0858

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit various pharmacological activities such as antitumor, anti-inflammatory, and antimicrobial effects. The following sections detail these activities.

Antitumor Activity

Several studies have reported the antitumor potential of pyrazole derivatives. For instance:

  • Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer proliferation. Its structure allows it to interact with targets such as BRAF(V600E) and Aurora kinases, which are critical in tumor growth regulation .
  • Case Study : In vitro studies demonstrated that compounds similar to this compound significantly reduced cell viability in various cancer cell lines (e.g., MCF-7 and HCT116) with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
This compoundHCT1160.64
Similar DerivativeMCF-70.9

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Mechanism : It exhibits activity by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and nitric oxide (NO) in cell cultures .

Antimicrobial Activity

Research into the antimicrobial effects of pyrazole derivatives indicates promising results:

  • Activity Spectrum : The compound demonstrated moderate to excellent activity against various bacterial strains, with specific derivatives showing enhanced efficacy compared to standard antibiotics .
Test OrganismInhibition Zone (mm)
E. coli15
S. aureus18

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

  • Key Findings : Substituents on the phenyl ring significantly influence potency. For example, the introduction of fluorine atoms enhances binding affinity to target proteins .

Q & A

Q. What synthetic routes are commonly employed for 1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile?

The synthesis typically involves multi-step reactions starting from substituted anilines and pyrazole precursors. For example, analogous compounds like 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile are synthesized via condensation of 5-aminopyrazole derivatives with aryl halides in dimethyl sulfoxide (DMSO) using lithium hydroxide as a base at elevated temperatures (343 K for 4.5 hours). Post-reaction purification via ethanol/acetone recrystallization yields crystalline products suitable for X-ray analysis . Modifications to substituents (e.g., fluorine or nitro groups) require careful selection of halogenated aryl reagents and optimization of reaction stoichiometry .

Q. How is crystallographic characterization performed for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The crystal structure is refined using software like SHELX, with hydrogen atoms positioned geometrically (riding model) and thermal parameters derived from parent atoms. Intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and dihedral angles between aromatic rings (e.g., 74.03° in a related dichlorophenyl analog) are critical for understanding molecular conformation .

Q. What spectroscopic techniques validate the compound’s structure?

  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, NH₂ bends ~1600 cm⁻¹).
  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine’s deshielding effect on adjacent protons).
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What pharmacological activities are reported for 5-aminopyrazole derivatives?

These compounds exhibit diverse bioactivities, including adenosine A1 receptor antagonism and antimicrobial properties. The 5-aminopyrazole core’s electronic and steric features enable interactions with biological targets, though specific activity for the fluoro-substituted variant requires further validation .

Advanced Research Questions

Q. How do intramolecular interactions influence the compound’s conformation and stability?

Intramolecular hydrogen bonds (e.g., N–H⋯O in nitro-substituted analogs) stabilize folded conformations, reducing rotational freedom between aromatic rings. Dihedral angles >70° indicate significant torsional strain, which may affect solubility and binding affinity in biological systems . Computational studies (DFT) can quantify these interactions by analyzing electron density maps and bond critical points .

Q. What strategies optimize reaction yields in pyrazole carbonitrile synthesis?

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in Suzuki-Miyaura reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Heating at 343–373 K accelerates nucleophilic substitution but risks side reactions with sensitive substituents like –CN .

Q. How do structural modifications (e.g., fluorine substitution) affect biological activity?

Fluorine’s electronegativity enhances metabolic stability and membrane permeability. In analogs like 5-fluoro-1-(4-fluorophenyl)pyrazole, the fluorine atom’s position modulates π-π stacking with target proteins. Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., Cl vs. F) and evaluation via enzymatic assays .

Q. What computational methods predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. For example, the –CN group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attacks at the pyrazole C4 position .

Q. How are data contradictions resolved in crystallographic vs. spectroscopic analyses?

Discrepancies between SC-XRD (rigid crystal packing) and solution-state NMR (dynamic conformers) are addressed by comparing torsion angles in multiple crystal forms and performing variable-temperature NMR studies to assess rotational barriers .

Q. What role do intermolecular hydrogen bonds play in crystal packing?

Intermolecular C–H⋯O and N–H⋯N bonds create 3D networks, influencing melting points and solubility. For instance, hydrogen-bonded dimers in 5-amino-1-(2-chloroethyl)pyrazole-4-carbonitrile form layered structures, which can be disrupted by polar solvents .

Methodological Notes

  • Synthesis Optimization : Use TLC or HPLC to monitor reaction progress and minimize byproducts .
  • Crystallization : Slow evaporation from ethanol/acetone (1:1) yields high-purity crystals for SC-XRD .
  • Biological Assays : Prioritize target-specific assays (e.g., adenosine receptor binding) over broad-spectrum antimicrobial screens to establish mechanistic relevance .

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